2-Methyl-1-heptene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73949. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

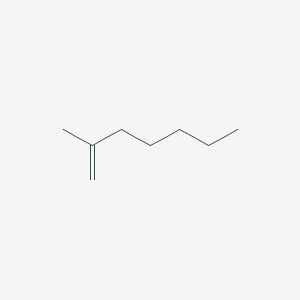

Structure

3D Structure

属性

IUPAC Name |

2-methylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h2,4-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBGGJURENJHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074009 | |

| Record name | 1-Heptene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15870-10-7 | |

| Record name | 2-Methyl-1-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15870-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015870107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-HEPTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhept-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-HEPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950L7O6RJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-1-heptene. The information is presented in a structured format to facilitate easy access and comparison for research and development applications.

Chemical Identity and Structure

This compound is an unsaturated hydrocarbon belonging to the alkene family. Its structure consists of a seven-carbon chain with a double bond between the first and second carbon atoms and a methyl group attached to the second carbon.

Below is a diagram illustrating the various identifiers used to reference this compound.

Caption: Chemical Identifiers for this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and designing experimental procedures.

| Property | Value | Reference |

| Molecular Weight | 112.21 g/mol | [1][2] |

| Appearance | Colorless to Almost colorless clear liquid | [3] |

| Density | 0.713 g/mL at 25 °C | [1][4] |

| Boiling Point | 117-120 °C | [1][4] |

| Melting Point | -90 °C | [5][6] |

| Flash Point | 10 °C (50 °F) - closed cup | [1][5] |

| Refractive Index | 1.411 (n20/D) | [1][4] |

| Vapor Pressure | 38 mmHg at 37.7 °C | [1][4][5] |

| Water Solubility | Log10(ws) = -3.02 (estimated) |

Chemical Properties and Reactivity

As an alkene, the primary site of reactivity for this compound is the carbon-carbon double bond. It can undergo various addition reactions, including hydrogenation, halogenation, and hydration.

A notable application of this compound is in the study of olefin epoxidation. It has been used as a substrate in reactions with hydrogen peroxide (H₂O₂), where an ionic liquid acts as an activator and a Keggin polyoxometalate serves as the catalyst.

The diagram below illustrates a generalized workflow for such a catalytic epoxidation reaction.

Caption: Generalized workflow for the epoxidation of this compound.

In terms of safety, this compound is classified as a highly flammable liquid and vapor. It is also considered an aspiration hazard and may be fatal if swallowed and enters the airways.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. The reported values are typically determined using standard, well-established laboratory techniques. Below are generalized methodologies for key analytical procedures.

Purity Determination by Gas Chromatography (GC)

The purity of this compound is often specified as >97% or >98% as determined by Gas Chromatography (GC).[3]

-

Objective: To separate and quantify the components of the sample to determine the percentage purity of this compound.

-

General Procedure:

-

A small, precise volume of the this compound sample is injected into the gas chromatograph.

-

The sample is vaporized in a heated injection port and carried by an inert gas (e.g., helium or nitrogen) onto a chromatographic column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

A detector, commonly a Flame Ionization Detector (FID), measures the quantity of each component as it elutes from the column.

-

The resulting chromatogram shows peaks corresponding to each component, and the area under the this compound peak relative to the total area of all peaks is used to calculate its purity.

-

Boiling Point Determination

The boiling point is a key physical constant for identifying and assessing the purity of a liquid.

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

General Procedure (Distillation Method):

-

A sample of this compound is placed in a distillation flask with boiling chips.

-

The flask is connected to a condenser and a thermometer is positioned so that the bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor that is distilling.

-

The flask is heated, and as the liquid boils, the vapor rises, condenses, and is collected.

-

The temperature is recorded when it becomes constant, which corresponds to the boiling point of the substance at the prevailing atmospheric pressure.

-

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when entering the substance. It is a characteristic property that is useful for identification.

-

Objective: To measure the refractive index of the liquid sample using a refractometer.

-

General Procedure:

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or isopropanol) and allowed to dry.

-

A few drops of the this compound sample are placed on the lower prism.

-

The prisms are closed, and the light source is switched on.

-

While looking through the eyepiece, the controls are adjusted to bring the boundary line between the light and dark areas into sharp focus at the center of the crosshairs.

-

The refractive index is read from the scale, typically to four decimal places. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

-

Disclaimer: The experimental protocols provided are generalized descriptions of standard laboratory techniques. For specific applications, it is essential to consult detailed standard operating procedures and safety guidelines.

References

An In-depth Technical Guide to 2-Methyl-1-heptene (CAS: 15870-10-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1-heptene (CAS Number 15870-10-7), a branched-chain alkene. The document details its chemical and physical properties, outlines a standard synthesis protocol, discusses its reactivity and potential applications, and provides essential safety information.

Core Chemical Identity and Properties

This compound is an organic compound classified as an alkene.[1] Its structure features a seven-carbon chain (heptene) with a double bond at the first carbon position and a methyl group attached to the second carbon.[1] This structure results in a colorless liquid with a characteristic odor.[1] It is a flammable compound and should be handled with appropriate safety precautions.[1][2]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 15870-10-7 | [3][4] |

| Molecular Formula | C₈H₁₆ | [1][2] |

| Molecular Weight | 112.21 - 112.22 g/mol | [2][3][5][6] |

| Physical Form | Colorless liquid / oil | [1][7] |

| Density | 0.713 - 0.721 g/mL | [4][5][6] |

| Boiling Point | 117 - 120 °C | [4][6] |

| Melting Point | -90 °C | [4] |

| Flash Point | 10 °C (50 °F) - closed cup | [6][8] |

| Refractive Index | 1.411 - 1.414 (@ 20 °C) | [6][8] |

| Vapor Pressure | 38 mmHg (@ 37.7 °C) | [6] |

| Solubility | Insoluble in water, soluble in organic solvents.[1] | |

| SMILES | CCCCCC(C)=C | [6] |

| InChI Key | RCBGGJURENJHKV-UHFFFAOYSA-N | [1][6][7] |

Synthesis and Reactivity

As an alkene, this compound is a versatile intermediate in organic synthesis.[1] Its primary reactivity stems from the carbon-carbon double bond, making it susceptible to various addition reactions.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable and widely used method for synthesizing alkenes from aldehydes or ketones.[9][10][11] this compound can be synthesized by reacting 2-heptanone with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide attacks the carbonyl carbon of the ketone, leading to the formation of the alkene and triphenylphosphine oxide as a byproduct.[9][11]

Common Reactions

The double bond in this compound is the center of its chemical reactivity.

-

Hydrogenation: The alkene can be reduced to its corresponding alkane, 2-methylheptane, through catalytic hydrogenation.[12]

-

Halogenation: It undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂) to form dihaloalkanes.

-

Epoxidation: this compound can be epoxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst to form 2-methyl-1,2-epoxyheptane.[13]

-

Polymerization: Like many alkenes, it can undergo polymerization under certain conditions.[1]

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol is a representative procedure adapted from general Wittig reaction methodologies.[9][10][14]

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Strong base (e.g., n-Butyllithium - n-BuLi)

-

2-Heptanone

-

Dichloromethane

-

Hexanes

-

Drying agent (e.g., anhydrous MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon line

Procedure:

-

Ylide Formation:

-

Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise via syringe while stirring vigorously.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange/red ylide indicates a successful reaction.

-

-

Reaction with Ketone:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of 2-heptanone (1 equivalent) in anhydrous THF dropwise using a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the mixture using flash column chromatography on silica gel, typically with a non-polar eluent such as hexanes, to isolate the volatile this compound.

-

-

Characterization:

Applications in Research and Development

Due to its simple structure and reactive double bond, this compound serves primarily as:

-

A Synthetic Intermediate: It is a building block for creating more complex molecules in organic synthesis.[1]

-

A Model Substrate: Its use has been documented in studies exploring new chemical reactions, such as the epoxidation of olefins using ionic liquids and polyoxometalate catalysts.[13]

-

Fuel Additive Research: Its properties may be relevant in the study of potential fuel additives.[1]

-

Precursor for Polymers: It can be used in the synthesis of specialty polymers and materials.

While not directly a therapeutic agent, its role as a precursor allows for the synthesis of larger, more complex molecules that may have biological activity, making it a relevant compound for the early stages of drug discovery and process development.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2][17] It may be fatal if swallowed and enters the airways (aspiration hazard).[2][17]

-

Handling: Handle in a well-ventilated area, using non-sparking tools and explosion-proof equipment.[18] Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[18] Ground and bond containers during transfer to prevent static discharge.[17][18]

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[7][17][18] Keep the container tightly closed.[17][18]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an appropriate treatment and disposal facility.[18]

References

- 1. CAS 15870-10-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H16 | CID 27519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Heptene, 2-methyl- [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. AB138696 | CAS 15870-10-7 – abcr Gute Chemie [abcr.com]

- 6. 2-甲基-1-庚烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 15870-10-7 [sigmaaldrich.com]

- 8. This compound, 15870-10-7 [thegoodscentscompany.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. 1-Heptene, 2-methyl- [webbook.nist.gov]

- 13. 2-甲基-1-庚烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. This compound | C8H16 | CID 27519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound(15870-10-7) 1H NMR [m.chemicalbook.com]

- 17. This compound | 15870-10-7 | TCI AMERICA [tcichemicals.com]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Methyl-1-heptene (CAS RN: 15870-10-7). The information is compiled from various scientific databases and literature sources to support research and development activities.

Physical and Chemical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2][3] Its structure is characterized by a heptane backbone with a methyl group at the second carbon and a double bond at the first position.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [1][2][3][4] |

| Molecular Weight | 112.21 g/mol | [1][2][4] |

| Boiling Point | 117-120 °C (lit.) | [4][5] |

| Melting Point | -87.38 °C | [4] |

| Density | 0.713 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index | n20/D 1.411 (lit.) | [4][5] |

| Flash Point | 10 °C (closed cup) | [5] |

Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions and processes. The following tables summarize key thermodynamic data.

Table 2: Enthalpy and Gibbs Free Energy of Formation

| Property | Value (kJ/mol) | Method | Reference |

| Enthalpy of Formation (ΔfH°) | -92.81 | Joback Method (Estimation) | [1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 95.77 | Joback Method (Estimation) | [1] |

Table 3: Enthalpies of Phase Change and Reaction

| Property | Value (kJ/mol) | Method | Reference |

| Enthalpy of Vaporization (ΔvapH°) | 39.30 | NIST Webbook | [1] |

| Enthalpy of Fusion (ΔfusH) | 13.89 | Joback Method (Estimation) | [1] |

| Enthalpy of Reaction (ΔrH°) for Hydrogenation¹ | -115.1 ± 0.7 | Chyd (Calorimetry of hydrogenation) | [6] |

¹Reaction: Hydrogen + 1-Heptene, 2-methyl- = Heptane, 2-methyl-[6]

Table 4: Vapor Pressure Data

| Temperature (°C) | Pressure (mmHg) | Reference |

| 25 | 20.6 | [4] |

| 37.7 | 38 | [5] |

An equation for the vapor pressure as a function of temperature is given by the Antoine equation: ln(Pvp) = A + B/(T + C), where Pvp is the vapor pressure. The coefficients for this compound are:

-

A = 1.41848e+01

-

B = -3.23383e+03

-

C = -5.39600e+01 This is applicable in the temperature range of 286.66 K to 418.41 K.[1]

Table 5: Ideal Gas Heat Capacity (Cp,gas)

| Temperature (K) | Cp,gas (J/mol·K) | Method | Reference |

| 435.68 | 242.63 | Joback Method (Estimation) | [1] |

| 464.02 | 254.35 | Joback Method (Estimation) | [1] |

| 492.37 | 265.60 | Joback Method (Estimation) | [1] |

| 520.71 | 276.40 | Joback Method (Estimation) | [1] |

| 549.05 | 286.75 | Joback Method (Estimation) | [1] |

Experimental Protocols

The standard enthalpy of formation (ΔfH°) of an organic compound can be determined from its enthalpy of combustion (ΔcH°). The compound is burned in a bomb calorimeter in an excess of oxygen, and the heat released is measured.

Experimental Workflow:

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb".

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature of the water is monitored, and the temperature change (ΔT) is recorded.

-

The heat absorbed by the calorimeter and its contents (q_cal) is calculated using the heat capacity of the calorimeter (C_cal), which is determined through a separate calibration experiment.

-

The heat of reaction (q_rxn) is the negative of the heat absorbed by the calorimeter.

-

From the heat of reaction and the moles of the sample burned, the molar enthalpy of combustion (ΔcH°) is calculated.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Vapor pressure can be determined by various methods, including the gas saturation method and thermogravimetric analysis.

Experimental Workflow (Gas Saturation Method):

Methodology (Gas Saturation Method):

-

A stream of an inert carrier gas (e.g., nitrogen or helium) is passed through a sample of this compound maintained at a constant temperature.[7]

-

The carrier gas becomes saturated with the vapor of the compound.

-

The vapor is then collected from the gas stream, typically by condensation in a cold trap or adsorption onto a solid sorbent.

-

The amount of vapor collected is determined gravimetrically.

-

The total volume of the carrier gas that passed through the saturator is measured.

-

The partial pressure of the substance, which is its vapor pressure at that temperature, is calculated from the amount of substance vaporized and the volume of the carrier gas, assuming ideal gas behavior.[7]

Signaling Pathways and Logical Relationships

As a simple alkene, this compound is not known to be involved in biological signaling pathways. Its primary relevance in a drug development context would be as a synthetic intermediate or a potential volatile organic compound with certain toxicological properties.

The thermodynamic properties are logically interrelated as described by fundamental thermodynamic equations.

This guide provides a foundational understanding of the thermodynamic properties of this compound. For more detailed and specific applications, consulting the primary literature and specialized databases is recommended.

References

- 1. chemeo.com [chemeo.com]

- 2. 1-Heptene, 2-methyl- [webbook.nist.gov]

- 3. This compound | C8H16 | CID 27519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound 97 15870-10-7 [sigmaaldrich.com]

- 6. 1-Heptene, 2-methyl- [webbook.nist.gov]

- 7. tsapps.nist.gov [tsapps.nist.gov]

Commercial Availability and Purity of 2-Methyl-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, purity, and relevant chemical methodologies associated with 2-Methyl-1-heptene. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on practical application and data-driven insights.

Commercial Suppliers and Purity

This compound is commercially available from a variety of chemical suppliers. The purity of the available products typically ranges from 95% to over 98%, which is suitable for most research and development applications. Below is a summary of some commercial suppliers and their stated purities.

| Supplier | Stated Purity | CAS Number |

| Santa Cruz Biotechnology | ≥98%[1] | 15870-10-7 |

| Virtuous Lifesciences | >95%[2] | 15870-10-7 |

| GlobalChemMall | 99% min[3] | 15870-10-7 |

| Guidechem | 95%, 99%[4] | 15870-10-7 |

| TCI America | >98.0% (GC)[5] | 15870-10-7 |

| Sigma-Aldrich | 97%[6] | 15870-10-7 |

Synthesis of this compound via Wittig Reaction

Experimental Protocol:

Materials:

-

Triphenylphosphine

-

1-Bromohexane

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes for column chromatography

Procedure:

-

Preparation of Hexyltriphenylphosphonium Bromide:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous toluene.

-

Add 1-bromohexane dropwise to the stirred solution.

-

Heat the mixture to reflux for 24 hours, during which a white precipitate of the phosphonium salt will form.

-

Cool the mixture to room temperature and collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum.

-

-

Ylide Formation and Wittig Reaction:

-

Suspend the dried hexyltriphenylphosphonium bromide in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add n-butyllithium solution dropwise via syringe. The formation of the ylide is indicated by a color change to deep red/orange.

-

Stir the solution for 1 hour at 0 °C.

-

Add acetone dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with hexanes, to yield pure this compound.

-

Purification by Column Chromatography

Column chromatography is an effective method for purifying this compound from reaction byproducts, primarily triphenylphosphine oxide.

Experimental Protocol:

Materials:

-

Silica gel (60-120 mesh)

-

Hexane (or other non-polar eluent)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand

-

Collection tubes

Procedure:

-

Column Packing:

-

Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in hexane and pour it into the column.

-

Allow the silica gel to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until the solvent level is just above the silica gel.

-

Add another thin layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Carefully apply the sample solution to the top of the silica gel column.

-

-

Elution and Fraction Collection:

-

Add hexane to the column as the mobile phase.

-

Apply gentle pressure to the top of the column to begin the elution process.

-

Collect the eluent in a series of fractions.

-

Monitor the fractions for the presence of the product using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

-

Isolation:

-

Combine the fractions containing the pure this compound.

-

Remove the solvent by rotary evaporation to obtain the purified product.

-

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for determining the purity of volatile compounds like this compound.

Experimental Protocol:

Instrumentation and Conditions (General Guidelines):

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200-250 °C.

-

Hold at the final temperature for 5-10 minutes.

-

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-300.

-

Sample Preparation:

-

Dilute the this compound sample in a volatile solvent such as hexane or dichloromethane to an appropriate concentration (e.g., 10-100 µg/mL).

Data Analysis:

-

The purity of the sample can be determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.

-

The mass spectrum of the this compound peak can be compared to a reference spectrum for identity confirmation.

Reaction Pathways and Mechanisms

Understanding the reactivity of this compound is crucial for its application in further chemical synthesis. Two common reactions involving alkenes are epoxidation and catalytic isomerization.

Epoxidation of this compound

The epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction that forms an epoxide.[6][7][8]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]

- 5. orgsyn.org [orgsyn.org]

- 6. leah4sci.com [leah4sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of 2-Methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 2-Methyl-1-heptene, a flammable and hazardous chemical. Adherence to these guidelines is critical to ensure a safe laboratory environment. This document outlines the substance's key hazards, proper handling and storage procedures, personal protective equipment requirements, and emergency response protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary dangers are its high flammability and the risk of aspiration toxicity.[1][2][3]

GHS Classification:

-

Flammable Liquids, Category 2: Highly flammable liquid and vapor.[1][2]

-

Aspiration Hazard, Category 1: May be fatal if swallowed and enters airways.[1][2][4]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C8H16 | [2][5] |

| Molecular Weight | 112.21 g/mol | [2][5] |

| Boiling Point | 117-120 °C | [6][7] |

| Melting Point | -90 °C | [8] |

| Density | 0.713 g/mL at 25 °C | [6][7] |

| Vapor Pressure | 38 mmHg at 37.7 °C | [6][7] |

| Flash Point | 10 °C (50 °F) - closed cup | [6][7] |

| Refractive Index | n20/D 1.411 | [6][7] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and flame-retardant clothing.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][4]

-

Use non-sparking tools and explosion-proof equipment.[1][4][10]

-

Ground and bond containers when transferring material to prevent static discharge.[1][4][10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][4]

-

Keep away from sources of ignition.[10]

-

Store separately from incompatible materials, such as strong oxidizing agents.[11]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. Conforming to EN166 (EU) or NIOSH (US). | [1][9] |

| Skin Protection | Chemical-impermeable gloves (inspected before use) and fire/flame resistant, impervious clothing. | [1][10] |

| Respiratory Protection | If exposure limits are exceeded, use a full-face respirator with a suitable filter (e.g., type ABEK (EN14387)). | [1][6][10] |

Emergency Procedures

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1][4]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][4]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

If in Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[4]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

In the event of a spill, follow the emergency workflow outlined below.

Caption: Workflow for responding to a this compound spill.

Toxicological Information

While detailed toxicological studies are not extensively available in the public domain, the primary toxicological concern is the aspiration hazard.[1] Ingestion can lead to the substance entering the lungs, which can be fatal.[4][10] Skin contact may cause irritation.[10] Inhalation of vapors may cause drowsiness and dizziness.[10]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[1] This material and its container must be disposed of as hazardous waste.[10] Do not empty into drains.[10]

Regulatory Information

It is important to be aware of and comply with all applicable local, state, and federal regulations regarding the handling, storage, and disposal of this chemical.

This guide is intended to provide a summary of the best practices for the safe handling of this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive safety program. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C8H16 | CID 27519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 15870-10-7 | TCI AMERICA [tcichemicals.com]

- 5. chemeo.com [chemeo.com]

- 6. 2-甲基-1-庚烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 97 15870-10-7 [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

2-Methyl-1-heptene: A Technical Guide to its Natural Occurrence and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence, sources, and physicochemical properties of 2-Methyl-1-heptene (CAS No: 15870-10-7). Extensive literature review reveals that despite its well-defined chemical structure and commercial availability, documentation of this compound as a widespread natural product is remarkably scarce. This guide consolidates the available information, highlighting the compound's limited known natural sources and presenting its key physicochemical data. Furthermore, a general experimental protocol for the analysis of volatile organic compounds from microbial sources is provided, reflecting the context of the single identified natural occurrence of this compound.

Natural Occurrence and Sources

Contrary to many other volatile organic compounds (VOCs), this compound is not widely reported as a constituent of plant volatiles, insect semiochemicals, or food flavorings. A comprehensive search of scientific databases, including those specializing in plant-associated VOCs and pheromones, yielded no specific evidence of its presence in these common natural sources.

The sole specific identification of this compound in a natural context comes from the study of microbial volatile organic compounds (MVOCs).

Microbial Origin

The fungus Aspergillus candidus, isolated from a compost facility, has been identified as a producer of this compound.[1] In a 1999 study by Fischer et al., air samples from pure cultures of various airborne fungi were analyzed, and this compound was listed among the species-specific volatile organic compounds emitted by Aspergillus candidus.[1]

Table 1: Documented Natural Source of this compound

| Kingdom | Species | Habitat/Source | Reference |

| Fungi | Aspergillus candidus | Compost | Fischer et al., 1999[1] |

Physicochemical Properties

The chemical and physical properties of this compound are well-documented in various chemical databases. This information is crucial for its identification and for understanding its behavior in different matrices.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₁₆ | PubChem |

| Molecular Weight | 112.21 g/mol | PubChem |

| CAS Number | 15870-10-7 | PubChem |

| Appearance | Colorless clear liquid | Virtuous Lifesciences[1] |

| Boiling Point | 117-120 °C | Sigma-Aldrich |

| Density | 0.713 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.411 | Sigma-Aldrich |

| Flash Point | 10 °C (50 °F) - closed cup | Sigma-Aldrich |

| Solubility | Insoluble in water | PubChem |

| Vapor Pressure | 38 mmHg at 37.7 °C | Sigma-Aldrich |

Biosynthesis and Signaling Pathways

Biosynthesis

Currently, there is no scientific literature detailing the specific biosynthetic pathway for this compound in Aspergillus candidus or any other organism. Fungi are known to produce a wide array of volatile hydrocarbons, often through pathways involving polyketide synthases or the modification of fatty acid precursors. However, the enzymatic steps leading to the formation of this compound have not been elucidated.

Signaling Pathways

There is no information available in the scientific literature regarding any signaling pathways that involve this compound. Its role, if any, in microbial communication or interaction with other organisms remains unknown.

Experimental Protocols

Given that the only documented natural source of this compound is a fungus, a relevant experimental protocol would involve the analysis of microbial volatile organic compounds (MVOCs). The following is a generalized workflow for the collection and analysis of MVOCs, based on the methodology described in the study that identified this compound from Aspergillus candidus.[1]

General Workflow for Analysis of Microbial Volatile Organic Compounds (MVOCs)

This protocol outlines the key steps for identifying volatile compounds produced by a fungal culture.

-

Culturing: The fungal species of interest (e.g., Aspergillus candidus) is grown on a suitable sterile growth medium (e.g., yeast extract sucrose agar) in a sealed, ventilated container to allow for the accumulation of volatile metabolites in the headspace.

-

Headspace Sampling (Sorbent Trapping):

-

An air stream is passed through the headspace of the fungal culture.

-

The volatile compounds in the air stream are adsorbed onto a solid-phase sorbent material packed in a tube. A common sorbent for a broad range of VOCs is Tenax® TA or a combination of sorbents.[1]

-

A control sample using an uninoculated media plate should be run in parallel to differentiate microbial metabolites from compounds originating from the growth medium.

-

-

Thermal Desorption:

-

The sorbent tube is placed in a thermal desorber unit connected to a gas chromatograph.

-

The tube is heated, causing the trapped volatile compounds to be released into a carrier gas stream (e.g., Helium).

-

A cryogenic trap is often used to focus the desorbed analytes into a narrow band before they are injected onto the GC column, which improves chromatographic resolution.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The desorbed compounds are separated based on their boiling points and interaction with the stationary phase of a capillary GC column.

-

As the separated compounds elute from the column, they enter a mass spectrometer.

-

The mass spectrometer ionizes the compounds and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

-

-

Compound Identification:

-

The mass spectrum of each unknown compound is compared to reference spectra in a spectral library (e.g., NIST, Wiley).

-

The retention time of the compound on the GC column is also compared to that of an authentic standard for confirmation.

-

-

Data Analysis:

-

The identified compounds from the fungal culture are compared to those from the control sample. Compounds present only in the fungal sample are considered microbial volatile organic compounds.

-

Conclusion

This compound is a compound with well-defined physical and chemical properties but a very sparsely documented natural occurrence. The only specific evidence points to its production by the fungus Aspergillus candidus. For researchers in drug development and natural products, this suggests that this compound is not a readily available natural starting material from common plant or insect sources. Future research into the metabolome of various microbial species may reveal other natural sources and potentially elucidate the biosynthetic pathway of this compound. Professionals interested in this molecule will likely need to rely on synthetic sources for their research and development activities.

References

The Discovery and Synthesis of 2-Methyl-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical and technical overview of 2-Methyl-1-heptene. While a singular "discovery" paper remains elusive, this document traces its probable first synthesis to the broader exploration of olefin synthesis in the 1940s. Detailed experimental protocols for its preparation via the Grignard reaction, a summary of its physical and chemical properties, and an analysis of its limited role in biological systems are presented. This guide is intended to serve as a thorough resource for professionals in chemistry and drug development.

Historical Context and Discovery

The precise moment of discovery for this compound is not clearly documented in a single, dedicated publication. Its emergence is intertwined with the extensive research into hydrocarbon synthesis and the development of new methods for creating olefins in the mid-20th century. Key among these were the investigations into the reactions of Grignard reagents with allylic chlorides.

Pioneering work by Albert L. Henne, Henry H. Chanan, and Amos Turk in 1941 detailed the synthesis of various olefins using this methodology. While their paper does not specifically name this compound, it lays the foundational synthetic principles. Subsequently, the comprehensive work by Cecil E. Boord, Albert L. Henne, and their colleagues at The Ohio State University, particularly their 1949 publication in Industrial & Engineering Chemistry, provides detailed characterization of numerous hydrocarbons synthesized via Grignard reagents. It is highly probable that this compound was first synthesized and characterized as part of these systematic studies on olefin production.

Physicochemical Properties

This compound is a colorless, highly flammable liquid. Its key quantitative properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ | --INVALID-LINK-- |

| Molecular Weight | 112.21 g/mol | --INVALID-LINK-- |

| CAS Number | 15870-10-7 | --INVALID-LINK-- |

| Boiling Point | 117-120 °C | --INVALID-LINK-- |

| Density | 0.713 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.411 | --INVALID-LINK-- |

| Melting Point | -87.38 °C | --INVALID-LINK-- |

| Vapor Pressure | 38 mmHg at 37.7 °C | --INVALID-LINK-- |

| Flash Point | 10 °C (50 °F) - closed cup | --INVALID-LINK-- |

Synthesis of this compound

The most historically significant and reliable method for the synthesis of this compound is the reaction of a Grignard reagent with an appropriate allylic chloride. Specifically, the reaction of n-butylmagnesium halide with methallyl chloride yields the target compound.

General Reaction Pathway

The overall reaction can be depicted as follows:

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-Methyl-1-heptene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-heptene, a readily available branched olefin, serves as a valuable C8 building block in a variety of organic transformations. Its terminal double bond and branched methyl group offer unique reactivity and steric properties that are leveraged in the synthesis of fine chemicals, intermediates for pharmaceuticals, and fragrance compounds. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including epoxidation, hydroformylation, dimerization, and the synthesis of a potential fragrance ingredient.

Epoxidation of this compound

The epoxidation of this compound provides access to 2-methyl-1,2-epoxyheptane, a reactive intermediate that can undergo various nucleophilic ring-opening reactions to introduce diverse functionalities. A notable application is in the synthesis of chiral diols and amino alcohols. Recent advancements have focused on environmentally benign methods utilizing hydrogen peroxide as the oxidant.

Application Note:

Manganese-catalyzed epoxidation offers an efficient and selective method for the conversion of this compound to its corresponding epoxide. The use of a manganese(II) chloride catalyst in the presence of a picolinic acid derivative and a co-catalyst provides good yields under mild conditions.[1] This method is advantageous due to the low toxicity and cost of manganese.

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | This compound | [1] |

| Catalyst | Manganese(II) chloride (0.25 mol%) | [1] |

| Ligand | Picolinic acid derivative (1 mol%) | [1] |

| Additive | Quinoline (5 mol%) | [1] |

| Oxidant | Hydrogen peroxide (30% aq., 1 eq.) | [1] |

| Co-oxidant | 2,3-Butanedione (0.5 eq.) | [1] |

| Solvent | Acetonitrile | [1] |

| Temperature | 25 °C | [1] |

| Reaction Time | 2 hours (slow addition of H₂O₂) | [1] |

| Yield of 2-methyl-1,2-epoxyheptane | 71% | [1] |

Experimental Protocol: Manganese-Catalyzed Epoxidation

Materials:

-

This compound (0.5 mmol, 0.250 M)

-

Manganese(II) chloride (0.25 mol%)

-

Picolinic acid derivative (1 mol%)

-

Quinoline (5 mol%)

-

2,3-Butanedione (0.5 eq.)

-

Acetonitrile (2 mL)

-

Hydrogen peroxide (30% aq., 1 eq.), diluted in MeCN

-

Hexadecane (internal standard for GC analysis)

-

Nitrogen atmosphere

Procedure:

-

To a reaction vial, add this compound (0.5 mmol), manganese(II) chloride (0.25 mol%), the picolinic acid derivative (1 mol%), quinoline (5 mol%), and 2,3-butanedione (0.5 eq.).

-

Add acetonitrile (2 mL) to dissolve the reactants.

-

Place the reaction vial under a nitrogen atmosphere.

-

Slowly add the diluted hydrogen peroxide solution (1 eq.) to the reaction mixture over a period of 2 hours using a syringe pump at 25 °C.

-

After the addition is complete, continue stirring for a short period.

-

The conversion and yield of the epoxide can be determined by GC analysis using hexadecane as an internal standard.[1]

Epoxidation Experimental Workflow

Hydroformylation of this compound

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across the double bond of an alkene to produce aldehydes.[2][3] For a terminal alkene like this compound, this reaction can yield two isomeric aldehydes: the linear 3-methyl-octanal and the branched 2,2-dimethyl-heptanal. The regioselectivity of the reaction is highly dependent on the catalyst and reaction conditions.

Application Note:

The hydroformylation of this compound is a key transformation for producing C9 aldehydes, which are valuable intermediates for the synthesis of plasticizers, detergents, and specialty chemicals. Rhodium-based catalysts modified with phosphine or phosphite ligands are often employed to achieve high conversion and selectivity. The choice of ligand can significantly influence the ratio of linear to branched products.

Quantitative Data (General for Terminal Olefins):

| Parameter | Catalyst System | Typical Conditions | Product | Reference |

| Catalyst | Cobalt Carbonyl | 150-170 °C, 30 MPa (CO/H₂) | Primarily linear aldehyde | [2] |

| Catalyst | Rhodium with PPh₃ | 60 °C, lower pressure | n/iso ratio up to 20 | [4] |

| Catalyst | Rhodium-BiPhePhos | Varies | High selectivity for linear aldehyde | [5] |

Experimental Protocol: Rhodium-Catalyzed Hydroformylation (General Procedure)

Materials:

-

This compound

-

Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

-

Phosphine or phosphite ligand (e.g., PPh₃, BiPhePhos)

-

Solvent (e.g., toluene, THF)

-

Syngas (CO/H₂, typically 1:1)

-

High-pressure autoclave

Procedure:

-

In a glovebox, charge the autoclave with the rhodium catalyst precursor and the chosen ligand in the desired solvent.

-

Add this compound to the autoclave.

-

Seal the autoclave and purge several times with nitrogen, followed by syngas.

-

Pressurize the autoclave with syngas to the desired pressure (e.g., 10-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 40-120 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the pressure drop and/or by taking samples for GC analysis.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

-

The product mixture can be analyzed by GC and GC-MS to determine the conversion and the ratio of aldehyde isomers.

Simplified Hydroformylation Catalytic Cycle

Dimerization of this compound

The dimerization of α-olefins is an important process for producing higher molecular weight olefins, which have applications as comonomers in polymerization and as intermediates for the synthesis of lubricants and surfactants. Metallocene catalysts, particularly those based on zirconium, are highly effective for the selective dimerization of terminal alkenes.

Application Note:

The dimerization of this compound using a zirconocene-based catalyst system can be expected to primarily yield C16 olefins. Based on the established mechanism for α-olefin dimerization, the major product would be 2-hexyl-4-methyl-1-nonene (a head-to-tail dimer). This reaction provides a route to highly branched olefins with specific structures.

Quantitative Data (for 1-Hexene Dimerization, adaptable for this compound):

| Parameter | Value | Reference |

| Substrate | 1-Hexene | [6] |

| Catalyst System | Cp₂ZrCl₂ / HAlBuⁱ₂ / B(C₆F₅)₃ | [6] |

| Ratio [Zr]:[Al]:[B]:[Alkene] | 4:16:1:1000 | [6] |

| Solvent | Dichloromethane | [6] |

| Temperature | 20 °C | [6] |

| Reaction Time | 180 min | [6] |

| Yield of Dimer | 92% | [6] |

Experimental Protocol: Zirconocene-Catalyzed Dimerization (Adapted from 1-Hexene)

Materials:

-

This compound

-

Zirconocene dichloride (Cp₂ZrCl₂)

-

Diisobutylaluminium hydride (HAlBuⁱ₂)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Anhydrous dichloromethane

-

Schlenk line and glassware

-

Nitrogen or Argon atmosphere

Procedure:

-

All manipulations should be carried out under an inert atmosphere using Schlenk techniques.

-

In a flame-dried Schlenk flask, dissolve zirconocene dichloride in anhydrous dichloromethane.

-

In a separate flask, prepare a solution of diisobutylaluminium hydride and tris(pentafluorophenyl)borane in dichloromethane.

-

To the stirred solution of the zirconocene, add the activator solution at the specified temperature (e.g., 20 °C).

-

Add this compound to the catalyst mixture.

-

Stir the reaction mixture for the specified time (e.g., 3 hours).

-

Quench the reaction by the slow addition of a small amount of water or methanol.

-

Filter the mixture to remove any precipitated aluminum and zirconium salts.

-

The organic phase can be washed with water, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

-

The product can be purified by distillation or column chromatography.

Proposed Dimerization Mechanism

Synthesis of 2-Methyl-2-heptanol: A Potential Fragrance Ingredient

Alcohols are a significant class of fragrance ingredients, often contributing floral, fruity, or woody notes. The hydration of this compound provides a straightforward route to 2-methyl-2-heptanol, a tertiary alcohol. Tertiary alcohols can possess interesting and complex odor profiles.

Application Note:

The acid-catalyzed hydration of this compound follows Markovnikov's rule to selectively produce the tertiary alcohol, 2-methyl-2-heptanol. This compound can be explored for its olfactory properties and potential use in fragrance compositions. The reaction is typically carried out using a strong acid catalyst in the presence of water.

Quantitative Data (General for Acid-Catalyzed Hydration):

| Parameter | Value |

| Substrate | This compound |

| Catalyst | Sulfuric acid (catalytic amount) |

| Reagent | Water |

| Solvent | Typically excess alkene or a co-solvent like THF |

| Temperature | 0 °C to room temperature |

| Expected Yield | Moderate to High |

Experimental Protocol: Acid-Catalyzed Hydration

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add this compound.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred alkene.

-

Add water to the reaction mixture and stir vigorously for several hours at room temperature. The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude 2-methyl-2-heptanol can be purified by distillation.

Acid-Catalyzed Hydration of this compound

Conclusion

This compound is a versatile and valuable starting material in organic synthesis. The protocols outlined in this document for its epoxidation, hydroformylation, dimerization, and conversion to a potential fragrance ingredient highlight its utility in creating a diverse range of chemical entities. These transformations provide access to important intermediates and final products for the chemical, pharmaceutical, and fragrance industries. The provided experimental procedures and data serve as a practical guide for researchers and professionals in these fields.

References

Application Notes and Protocols for the Polymerization of 2-Methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-heptene is an α-olefin that holds potential as a monomer for the synthesis of specialty polymers. Its branched structure, consisting of a seven-carbon chain with a methyl group at the second carbon, can impart unique properties to the resulting polymer, such as altered crystallinity, solubility, and thermal characteristics compared to its linear analogue, 1-octene. The polymerization of this compound can be approached through several catalytic methods, primarily Ziegler-Natta and cationic polymerization, to produce poly(this compound).

These application notes provide an overview of the potential polymerization pathways for this compound, including generalized experimental protocols and expected characterization methods. It is important to note that while the principles of α-olefin polymerization are well-established, specific quantitative data for the high molecular weight polymerization of this compound is not extensively available in the public domain. Therefore, the following protocols are based on established methods for similar α-olefins and should be considered as starting points for experimental design.

Monomer: this compound Properties

A clear understanding of the monomer's physical properties is crucial for designing polymerization experiments, particularly for calculations involving stoichiometry and reaction conditions.

| Property | Value |

| CAS Number | 15870-10-7[1] |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [2] |

| Boiling Point | 119 °C[1] |

| Melting Point | -90 °C[1] |

| Density | 0.721 g/mL[1] |

| Refractive Index | 1.4123[1] |

Polymerization Methodologies

Two primary methods are suitable for the polymerization of α-olefins like this compound: Ziegler-Natta polymerization and cationic polymerization.

Ziegler-Natta Polymerization

This method is widely used for the polymerization of 1-alkenes and is known for its ability to produce stereoregular polymers.[3][4] Ziegler-Natta catalysts are typically based on a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst.[4][5]

Experimental Protocol: Generalized Ziegler-Natta Polymerization

This protocol is a representative example for the polymerization of an α-olefin and should be optimized for this compound.

Materials:

-

This compound (purified and dried)

-

Titanium tetrachloride (TiCl₄) or a supported titanium catalyst

-

Triethylaluminum (TEAL) or other alkylaluminum co-catalyst

-

Anhydrous, deoxygenated hydrocarbon solvent (e.g., toluene, heptane)

-

Methanol (for quenching)

-

Hydrochloric acid solution (for catalyst residue removal)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Jacketed glass reactor with mechanical stirrer, temperature control, and inert gas inlet/outlet

-

Syringes and cannulas for liquid transfer

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with inert gas.

-

Solvent and Monomer Addition: The desired amount of anhydrous solvent is introduced into the reactor, followed by the purified this compound monomer. The mixture is brought to the desired reaction temperature (e.g., 50-80°C).

-

Catalyst Preparation and Addition: In a separate Schlenk flask under an inert atmosphere, the Ziegler-Natta catalyst is prepared. The alkylaluminum co-catalyst (e.g., TEAL in solvent) is added to the reactor first, followed by the slow addition of the titanium component (e.g., TiCl₄ in solvent). The molar ratio of Al/Ti is a critical parameter to optimize.[4]

-

Polymerization: The reaction is allowed to proceed for a set time (e.g., 1-4 hours) under constant stirring and temperature control. Monomer consumption can be monitored by gas chromatography.

-

Quenching: The polymerization is terminated by the addition of a quenching agent, such as methanol.

-

Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The solid polymer is collected by filtration, washed with acidified methanol to remove catalyst residues, and then with pure methanol until neutral.

-

Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.

Characterization:

-

Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).[6]

-

Chemical Structure and Tacticity: Analyzed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Thermal Properties (Glass Transition Temperature, Melting Point): Investigated using Differential Scanning Calorimetry (DSC).

Cationic Polymerization

Cationic polymerization is initiated by an electrophile that adds to the double bond of the monomer, creating a carbocation that propagates the polymer chain. Alkenes with electron-donating substituents, such as the methyl group in this compound, are suitable for this method.

Experimental Protocol: Generalized Cationic Polymerization

This protocol provides a general framework and requires optimization for this compound.

Materials:

-

This compound (rigorously purified and dried)

-

Initiator system: A protic acid (e.g., triflic acid) or a Lewis acid co-initiator (e.g., boron trifluoride etherate, BF₃·OEt₂) with a proton source (e.g., trace water or an alcohol).

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane, hexane)

-

Methanol (for quenching)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Schlenk line or glovebox

-

Dry glassware

-

Low-temperature reaction setup (e.g., cryostat)

Procedure:

-

Reactor Setup: A dry reaction flask equipped with a magnetic stirrer and an inert gas inlet is cooled to the desired low temperature (e.g., -78°C to 0°C).

-

Solvent and Monomer Addition: The anhydrous solvent and the purified this compound are added to the cooled reactor under an inert atmosphere.

-

Initiation: The initiator solution is prepared separately and added slowly to the stirred monomer solution. The reaction is highly exothermic and requires careful temperature control.

-

Polymerization: The reaction is allowed to proceed for the desired time, which can range from minutes to hours depending on the reactivity of the monomer and initiator.

-

Termination: The polymerization is quenched by the addition of a nucleophile, such as methanol or ammonia.

-

Polymer Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and collected by filtration.

-

Drying: The polymer is dried under vacuum.

Characterization:

-

Molecular Weight and PDI: GPC analysis.[6]

-

Chemical Structure: ¹H and ¹³C NMR spectroscopy to confirm the polymer structure and identify end groups.

-

Thermal Properties: DSC analysis to determine the glass transition temperature (Tg).

Data Presentation

Due to the lack of specific literature data for the high molecular weight polymerization of this compound, the following tables are presented as templates. Researchers should populate these tables with their experimental data for comparison and analysis.

Table 1: Ziegler-Natta Polymerization of this compound (Template)

| Entry | Catalyst System | Al/Ti Ratio | Temp (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | Tₘ (°C) |

| 1 | ||||||||

| 2 | ||||||||

| 3 |

Table 2: Cationic Polymerization of this compound (Template)

| Entry | Initiator System | [Monomer]/[Initiator] | Temp (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | T₉ (°C) |

| 1 | ||||||||

| 2 | ||||||||

| 3 |

Visualizations

Diagram 1: General Workflow for Polymerization of this compound

A general experimental workflow for the synthesis and characterization of poly(this compound).

Diagram 2: Simplified Ziegler-Natta Polymerization Mechanism

A simplified representation of the Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Diagram 3: Simplified Cationic Polymerization Mechanism

A simplified mechanism for the cationic polymerization of an α-olefin.

References

Application Notes and Protocols: 2-Methyl-1-heptene in Fine Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 2-methyl-1-heptene as a versatile starting material in the synthesis of valuable fine chemicals. The protocols outlined below focus on two primary transformations: hydroformylation, to produce aldehydes for the fragrance industry, and epoxidation, to generate reactive intermediates for further chemical synthesis.

Hydroformylation of this compound for Fragrance Aldehydes

Hydroformylation, or the oxo process, is a cornerstone of industrial organic chemistry, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1] This reaction is a powerful tool for converting simple olefins into more complex and valuable aldehydes, which are frequently used as building blocks in the production of fragrances, pharmaceuticals, and other specialty chemicals.[2][3] For this compound, hydroformylation can theoretically yield two isomeric aldehydes: 2,2-dimethylheptanal and 3-methyl-octanal. The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions employed.

Rhodium-Catalyzed Hydroformylation

Rhodium complexes are highly active and selective catalysts for the hydroformylation of alkenes, often operating under milder conditions than their cobalt counterparts.[2] The use of specific phosphine ligands can influence the regioselectivity of the reaction, favoring either the linear or branched aldehyde product.[4]

Experimental Protocol: Synthesis of 2-Methyloctanal via Rhodium-Catalyzed Hydroformylation

This protocol is based on general procedures for the rhodium-catalyzed hydroformylation of terminal alkenes.[5]

Materials:

-

This compound (C₈H₁₆)

-

Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]

-

Tris(triphenylphosphine) (PPh₃)

-

Toluene (anhydrous)

-

Syngas (1:1 mixture of H₂ and CO)

-

High-pressure autoclave equipped with a magnetic stirrer and gas inlet

Procedure:

-

In a glovebox, charge a clean, dry autoclave with Rh(acac)(CO)₂ (0.01 mmol, 1 mol%) and PPh₃ (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (20 mL) to dissolve the catalyst and ligand.

-

Add this compound (1.0 mmol).

-

Seal the autoclave and purge with nitrogen gas three times.

-

Pressurize the autoclave with syngas (H₂/CO 1:1) to the desired pressure (e.g., 20 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for a specified time (e.g., 12-24 hours), monitoring the pressure to ensure syngas consumption.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

-

Open the autoclave and collect the reaction mixture.

-

Analyze the product mixture by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.

-

The product, 2-methyloctanal, can be purified by fractional distillation under reduced pressure.

Expected Outcome: The hydroformylation of this compound is expected to yield a mixture of 2-methyloctanal and its isomer. The ratio of these products will depend on the specific ligand and reaction conditions used.

| Parameter | Rhodium-Catalyzed Hydroformylation |

| Substrate | This compound |

| Catalyst | Rh(acac)(CO)₂ |

| Ligand | Tris(triphenylphosphine) (PPh₃) |

| Solvent | Toluene |

| Pressure | 10-100 atm[1] |

| Temperature | 40-200 °C[1] |

| Product | 2-Methyloctanal |

Table 1: General Conditions for Rhodium-Catalyzed Hydroformylation of this compound.

Logical Workflow for Rhodium-Catalyzed Hydroformylation

Cobalt-Catalyzed Hydroformylation

Cobalt carbonyl complexes are also effective catalysts for hydroformylation, though they typically require higher temperatures and pressures than rhodium catalysts.[1]

Experimental Protocol: Synthesis of 2-Methyloctanal via Cobalt-Catalyzed Hydroformylation

This protocol is based on general procedures for cobalt-catalyzed hydroformylation.

Materials:

-

This compound (C₈H₁₆)

-

Dicobalt octacarbonyl [Co₂(CO)₈]

-

Hexane (anhydrous)

-

Syngas (1:1 mixture of H₂ and CO)

-

High-pressure autoclave equipped with a magnetic stirrer and gas inlet

Procedure:

-

In a glovebox, charge a clean, dry autoclave with Co₂(CO)₈ (0.05 mmol, 5 mol%).

-

Add anhydrous hexane (20 mL).

-

Add this compound (1.0 mmol).

-

Seal the autoclave and purge with nitrogen gas three times.

-

Pressurize the autoclave with syngas (H₂/CO 1:1) to a high pressure (e.g., 100 atm).

-

Heat the reaction mixture to a high temperature (e.g., 150 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for several hours.

-

After cooling and venting, the product mixture can be analyzed and purified as described for the rhodium-catalyzed reaction.

| Parameter | Cobalt-Catalyzed Hydroformylation |

| Substrate | This compound |

| Catalyst | Co₂(CO)₈ |

| Solvent | Hexane |

| Pressure | ~100 atm[1] |

| Temperature | 150-190 °C[1] |

| Product | 2-Methyloctanal |

Table 2: General Conditions for Cobalt-Catalyzed Hydroformylation of this compound.

Epoxidation of this compound

Epoxides are valuable synthetic intermediates due to the strained three-membered ring, which can be opened by various nucleophiles to introduce new functional groups. The epoxidation of this compound yields 2-methyl-1,2-epoxyheptane, a reactive building block for the synthesis of more complex molecules.

Epoxidation using Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is an environmentally benign oxidant, with water being the only byproduct. The reaction often requires a catalyst to proceed efficiently. One study specifically utilized this compound to investigate the epoxidation of olefins with H₂O₂.

Experimental Protocol: Catalytic Epoxidation with H₂O₂

This protocol is based on the reported study using a Keggin polyoxometalate catalyst.

Materials:

-

This compound (C₈H₁₆)

-

30% Hydrogen peroxide (H₂O₂)

-

Keggin polyoxometalate [bmim]₃PW₁₂O₄₀ (catalyst)

-

1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) (ionic liquid activator)

-

Acetonitrile (CH₃CN)

Procedure:

-

In a round-bottom flask, dissolve the Keggin polyoxometalate catalyst and [bmim]PF₆ in acetonitrile.

-

Add this compound to the solution.

-

Slowly add hydrogen peroxide to the stirred mixture at room temperature.

-